molecular formula C4H7ClN4 B14015060 5-(2-Chloroethyl)-2-methyl-2h-tetrazole CAS No. 15284-38-5

5-(2-Chloroethyl)-2-methyl-2h-tetrazole

Cat. No.: B14015060
CAS No.: 15284-38-5
M. Wt: 146.58 g/mol
InChI Key: SMHGGIVEMMHOCT-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-2-methyl-2h-tetrazole is a heterocyclic organic compound that contains a tetrazole ring substituted with a 2-chloroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-2-methyl-2h-tetrazole typically involves the reaction of 2-chloroethylamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-2-methyl-2h-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The tetrazole ring can be reduced to form a triazole or an imidazole derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted tetrazoles with different functional groups.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include triazoles and imidazoles.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Chloroethyl)-2-methyl-2h-tetrazole is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It can also be used to label biomolecules for imaging studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to form covalent bonds with DNA makes it a candidate for the development of new chemotherapeutic drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-2-methyl-2h-tetrazole involves the formation of covalent bonds with nucleophilic sites in biomolecules. The chloroethyl group can alkylate DNA, leading to the formation of cross-links and the inhibition of DNA replication. This results in cell cycle arrest and apoptosis in cancer cells. The tetrazole ring can also interact with various enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloroethyl)-2-methyl-2h-triazole
  • 5-(2-Chloroethyl)-2-methyl-2h-imidazole
  • 5-(2-Chloroethyl)-2-methyl-2h-pyrazole

Uniqueness

5-(2-Chloroethyl)-2-methyl-2h-tetrazole is unique due to its tetrazole ring, which provides distinct chemical properties compared to other heterocycles. The presence of the chloroethyl group allows for specific interactions with biomolecules, making it a valuable compound in medicinal chemistry. Its versatility in undergoing various chemical reactions also makes it a useful building block in synthetic chemistry.

Properties

CAS No.

15284-38-5

Molecular Formula

C4H7ClN4

Molecular Weight

146.58 g/mol

IUPAC Name

5-(2-chloroethyl)-2-methyltetrazole

InChI

InChI=1S/C4H7ClN4/c1-9-7-4(2-3-5)6-8-9/h2-3H2,1H3

InChI Key

SMHGGIVEMMHOCT-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)CCCl

Origin of Product

United States

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